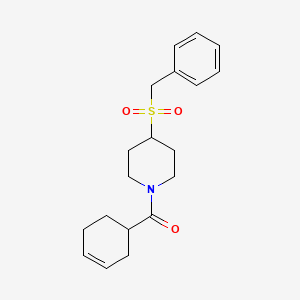

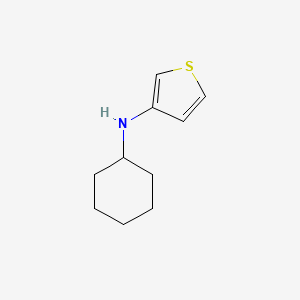

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the synthesis of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid esters includes crystallographic analysis to confirm the structure, indicating the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield different compounds with varied properties. For example, the shift of ethoxy substitution from the 4- to the 2-position on the phenyl ring has been shown to significantly improve the functional activities of certain compounds . Crystallographic data are often used to confirm the structure of these compounds, as seen in the synthesis of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to a wide range of products. For example, the reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leads to the formation of substituted aminothiazoles . Additionally, acylation, methylation, and deacetylation reactions are used to modify the thiazole ring and introduce different substituents, as demonstrated in the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and biological activity. For instance, 2-substituted thiazolidine-4(R)-carboxylic acids have been evaluated for their protective effect against hepatotoxic deaths in mice, indicating the importance of the substituents in determining the biological activity of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has been investigated for various synthetic and structural applications within scientific research. One study focused on the transformations of dimethyl acetone-1,3-dicarboxylate, leading to the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which involved a compound structurally related to this compound (Žugelj et al., 2009). Another research synthesized 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole from p-ethoxyaniline, showcasing the compound's versatility in creating complex molecular structures and its potential in crystallography studies (Dong & Wang, 2005).

Chemical Properties and Applications

The compound also plays a role in understanding the chemical properties and applications of thiazole derivatives. For instance, the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester were reported, providing insights into its crystallographic properties and intermolecular interactions, which could inform further research on similar thiazole-based compounds (Kennedy et al., 1999). Another study highlighted the widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological materials, suggesting a potential biological relevance or application of thiazole derivatives, including this compound (White, 1990).

Potential Industrial and Medicinal Applications

Research into new thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel introduces an industrial application perspective, demonstrating the compound's utility in materials science and engineering (Chaitra et al., 2016). Furthermore, the synthesis and anti-proliferative screening of new thiazole compounds, including derivatives related to this compound, against breast cancer cells, indicate its potential medicinal applications (Sonar et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-10-6-4-9(5-7-10)12-14-8(2)11(18-12)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPDYMCIQAAWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)